molecular formula C22H21N3O3S B14964583 N-(4-methoxybenzyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

N-(4-methoxybenzyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B14964583
M. Wt: 407.5 g/mol
InChI Key: IQPFMLXPFDETLL-UHFFFAOYSA-N
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Description

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with 4-methoxybenzaldehyde to form an intermediate, which is then cyclized with acetic anhydride to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to the disruption of critical biological pathways. For example, it may inhibit kinases involved in cell signaling, thereby preventing cancer cell proliferation .

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C22H21N3O3S/c1-27-18-7-3-15(4-8-18)12-23-21(26)11-17-14-29-22-24-20(13-25(17)22)16-5-9-19(28-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3,(H,23,26)

InChI Key

IQPFMLXPFDETLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)OC

Origin of Product

United States

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